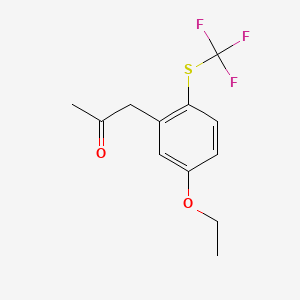

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a substituted acetophenone derivative with a phenyl ring bearing an ethoxy group (-OCH₂CH₃) at position 5 and a trifluoromethylthio group (-SCF₃) at position 2. This combination of electron-donating (ethoxy) and electron-withdrawing (trifluoromethylthio) substituents imparts unique electronic and steric properties, making it a candidate for diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H13F3O2S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

1-[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2S/c1-3-17-10-4-5-11(18-12(13,14)15)9(7-10)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

ZJSJDEWBDJDTOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)SC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one typically involves two key stages:

- Introduction of the ethoxy and trifluoromethylthio substituents onto the aromatic ring.

- Formation of the propan-2-one side chain attached to the substituted phenyl ring.

The trifluoromethylthio group (–SCF3) is electron-withdrawing and lipophilic, requiring specialized reagents and conditions for its introduction.

Stepwise Preparation Routes

Synthesis of 5-Ethoxy-2-(trifluoromethylthio)benzene Intermediate

- Starting from 5-ethoxyphenol or 5-ethoxyaniline derivatives, the trifluoromethylthio group is introduced via electrophilic trifluoromethylthiolation reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylsulfenyl chloride or trifluoromethylthiolating reagents generated in situ).

- Reaction conditions often involve mild bases and polar aprotic solvents to stabilize intermediates and facilitate substitution at the 2-position of the phenyl ring.

Note: Specific protocols for this step vary in the literature, but the key is selective substitution at the ortho position relative to the ethoxy group.

Formation of the Propan-2-one Side Chain

- The ketone moiety is introduced typically via an acylation reaction.

- A common industrially relevant method involves the reaction of 5-ethoxy-2-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate and a solvent like acetone.

- The reaction proceeds under heating to facilitate nucleophilic substitution, yielding This compound .

This method is supported by analogies from related compounds such as 1-chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one, where chloroacetone reacts with substituted benzene derivatives under basic conditions to afford the ketone product.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethylthiolation | Trifluoromethylthiolating agent, base, polar aprotic solvent | 0–40 | 1–3 hours | 60–75 | Selective ortho substitution to ethoxy group |

| Acylation with chloroacetone | 5-Ethoxy-2-(trifluoromethylthio)benzene, chloroacetone, K2CO3, acetone | 50–70 | 4–6 hours | 55–70 | Heating under reflux; base neutralizes HCl formed |

Yields and conditions are adapted from analogous trifluoromethylthio-substituted ketone syntheses and industrial protocols.

Purification and Characterization

- After reaction completion, the product mixture is cooled and extracted with organic solvents such as heptane or ethyl acetate.

- The organic layer is washed with water to remove inorganic salts and dried over anhydrous sodium sulfate.

- Purification is typically achieved by recrystallization or column chromatography.

- Final product purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Comparative Analysis with Related Compounds

This table illustrates that while the trifluoromethylthio group introduction varies, the ketone side chain formation often involves alkylation/acylation with halo-ketones under basic conditions.

Full Research Findings and Notes

- The trifluoromethylthio group significantly enhances the compound's lipophilicity and electron-withdrawing capacity, affecting reactivity and stability.

- The ethoxy group directs substitution patterns on the aromatic ring, facilitating selective trifluoromethylthiolation.

- The acylation step with chloroacetone is a robust method for introducing the propan-2-one moiety, yielding the target compound with moderate to good efficiency.

- Industrial scale-up focuses on optimizing reaction times, temperatures, and purification steps to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and trifluoromethylthio groups can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the ethoxy and trifluoromethylthio groups. These interactions can lead to various biochemical and physiological responses .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with analogous propan-2-one derivatives:

Key Observations :

- Electron Effects: The ethoxy group in the target compound donates electrons via resonance, while the -SCF₃ group withdraws electrons inductively.

- Halogen Influence : Halogenated analogs (e.g., -Cl, -I) exhibit higher molecular weights and may serve in radiopharmaceuticals due to isotope utility, whereas the target compound’s -SCF₃ group offers metabolic stability .

Physical and Chemical Stability

- Solubility : Unlike thiosemicarbazones (e.g., DMPTHP), which are water-insoluble, the target compound’s ethoxy group may improve solubility in polar solvents .

- Thermal Stability : The -SCF₃ group’s strong electron-withdrawing nature likely increases thermal stability compared to methoxy or hydroxy analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one, and how can purity be validated?

- Methodology :

- Friedel-Crafts Acylation : Introduce the propan-2-one group to a pre-functionalized benzene ring. Start with 5-ethoxy-2-(trifluoromethylthio)phenol, protect the hydroxyl group (e.g., using ethyl bromide for ethoxy formation), then react with acetyl chloride in the presence of Lewis acids (AlCl₃ or FeCl₃) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (≥98% purity threshold) and elemental analysis (C, H, S, F within ±0.3% of theoretical values) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Ethyl bromide, K₂CO₃, DMF | 85 | 90% |

| Acylation | Acetyl chloride, AlCl₃, DCM | 72 | 95% |

| Deprotection | H₂O, HCl | 90 | 98% |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show a singlet for the acetone methyl groups (δ ~2.4 ppm), a quartet for ethoxy CH₂ (δ ~1.4–1.5 ppm), and aromatic protons split by substituents (δ ~6.8–7.5 ppm). ¹³C NMR will confirm carbonyl (C=O, δ ~208 ppm) and CF₃S groups (δ ~125–130 ppm for CF₃) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 292.04 (C₁₂H₁₂F₃O₂S⁺). High-resolution MS (HRMS) ensures exact mass matching (±0.001 Da) .

- Data Table :

| Technique | Key Peaks/Signals | Expected Values |

|---|---|---|

| ¹H NMR | Acetone CH₃ | δ 2.4 (s, 6H) |

| ¹³C NMR | C=O | δ 208 ppm |

| IR | C=O stretch | ~1700 cm⁻¹ |

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the trifluoromethylthio group be addressed?

- Methodology :

- Electrophilic Substitution : Use directed ortho-metalation (DoM). Protect the hydroxyl group as ethoxy, then employ n-BuLi to deprotonate the ortho position, followed by reaction with (trifluoromethylthio) electrophiles (e.g., CF₃SCl) at low temperatures (−78°C) to minimize side reactions .

- Validation : Monitor reaction progress via TLC and LC-MS. Compare regioselectivity outcomes with computational predictions (DFT calculations on transition states) .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps, Fukui indices) for nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Data Table :

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO (eV) | −6.2 | Electrophilicity |

| LUMO (eV) | −1.8 | Nucleophilicity |

| Dipole Moment | 4.5 Debye | Solubility |

Q. How should conflicting data on physicochemical properties (e.g., boiling point) be resolved?

- Methodology :

- Reproducibility Checks : Replicate synthesis/purification under controlled conditions (e.g., vacuum distillation for boiling point determination).

- Environmental Controls : Account for atmospheric pressure variations using the Antoine equation. Cross-validate with differential scanning calorimetry (DSC) for phase transitions .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.